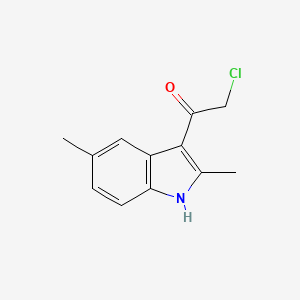

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

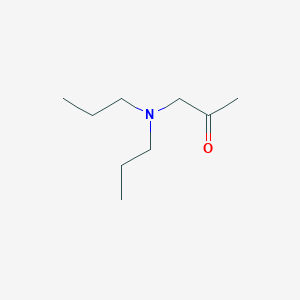

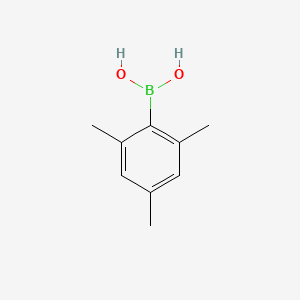

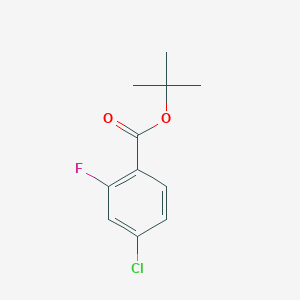

“2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone” is a chemical compound with the molecular formula C12H12ClNO. It has a molecular weight of 221.69 . This compound is used in biochemical research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.69 . It is recommended to be stored in a refrigerated environment .科学的研究の応用

Chemical Synthesis and Modification

Formation of Dihydroindolo[1,2-c]quinazoline Derivatives : The compound participates in reactions to form derivatives like 14,14-dimethyl-14,14a-dihydrobenzo[f]indolo[1,2-c]-quinazoline, which are products of dehydrative cyclization in chemical synthesis (Harano et al., 2007).

Antibacterial and Antifungal Derivatives Synthesis : It's used in the synthesis of indole derivatives exhibiting significant antimicrobial activity. These derivatives have shown activity against pathogens like Aspergillus niger and Candida albicans (Anonymous, 2020).

Anti-Inflammatory Agents Synthesis : Used in preparing derivatives for evaluating anti-inflammatory activities. These are tested on animal models like wistar albino rats for their efficacy against inflammation (Rehman, Saini & Kumar, 2022).

Chemical Reactions and Properties

Condensation Reactions : It's involved in condensation reactions leading to the creation of heterocycles like isoflavones, isoxazoles, pyrazoles, and aminopyrimidines. These products have diverse applications in chemical research (Moskvina, Shilin & Khilya, 2015).

Synthesis of Novel Indole-Based Oxadiazoles : It's a precursor in synthesizing oxadiazoles with potential antibacterial and antifungal activities. These derivatives are important in the development of new antimicrobial agents (Nagarapu & Pingili, 2014).

Synthesis of Bisindole Derivatives : Involved in the synthesis of bisindole derivatives with demonstrated antimicrobial activities. These compounds are significant for their potential in treating bacterial and fungal infections (Gadaginamath & Shyadligeri, 2000).

Creation of Novel Hybrid Compounds : Utilized in the development of hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts, showing cytotoxic activity against human tumor cell lines (Zhengfen et al., 2017).

Synthesis of Biotransformed Products : Involved in biotransformations leading to the creation of chiral intermediates for pharmaceutical applications, like the synthesis of antifungal agents (Miao, Liu, He & Wang, 2019).

Medical and Pharmaceutical Research

- Cancer Detection and Optical Imaging : A derivative of this compound was used to develop a water-soluble near-infrared dye for cancer detection through optical imaging, demonstrating its potential in medical diagnostics and molecular-based beacon development (Pham, Medarova & Moore, 2005).

将来の方向性

Indole derivatives, including “2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone”, have a wide range of potential applications in medicinal chemistry and drug development . Future research could focus on exploring these applications further, as well as developing more efficient synthesis methods for these compounds .

特性

IUPAC Name |

2-chloro-1-(2,5-dimethyl-1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-7-3-4-10-9(5-7)12(8(2)14-10)11(15)6-13/h3-5,14H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBYAQDNSRYUBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=C2C(=O)CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1346464.png)

![Bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1346465.png)